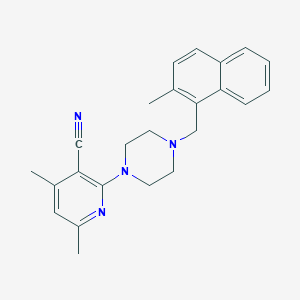

4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile

Description

4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile is a nicotinonitrile derivative featuring a 4,6-dimethylpyridine core substituted at the 2-position with a piperazine moiety. This piperazine is further functionalized with a (2-methylnaphthalen-1-yl)methyl group, conferring unique steric and electronic properties to the compound. The synthesis of related piperazine-containing heterocycles involves nucleophilic substitution reactions between chloroheterocycles (e.g., 2-chloro-4,6-dimethylpyrimidine) and excess piperazine in solvent systems like tetrahydrofuran (THF)/water, achieving yields up to 96% under optimized conditions .

Properties

IUPAC Name |

4,6-dimethyl-2-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4/c1-17-8-9-20-6-4-5-7-21(20)23(17)16-27-10-12-28(13-11-27)24-22(15-25)18(2)14-19(3)26-24/h4-9,14H,10-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDCIQGGRQMVON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=C(C(=CC(=N4)C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable alkylating agent.

Attachment of the Methylnaphthalene Moiety: The piperazine intermediate is then reacted with 2-methylnaphthalene under Friedel-Crafts alkylation conditions to attach the methylnaphthalene group.

Formation of the Nicotinonitrile Core: The final step involves the reaction of the substituted piperazine with 4,6-dimethyl-2-chloronicotinonitrile under nucleophilic substitution conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with fewer double bonds or oxygen-containing groups.

Substitution Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of nicotinonitrile and pyridine derivatives with modifications at the 2-position. Key structural analogs include:

Key Observations :

- Polarity and Solubility: Replacement of the piperazine-methylnaphthyl group with a hydroxyl (as in 4,6-dimethyl-2-hydroxynicotinonitrile) increases polarity, likely enhancing aqueous solubility but reducing membrane permeability.

- Synthetic Feasibility : Piperazine-containing analogs (e.g., 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine) demonstrate high-yield synthesis via SNAr reactions, suggesting similar efficiency for the target compound .

Pharmacological Implications

While explicit pharmacological data for the target compound is absent in the evidence, structural comparisons suggest:

- Receptor Interaction : The naphthyl group may enhance interactions with hydrophobic binding pockets in biological targets (e.g., kinase enzymes or GPCRs), a feature absent in hydroxyl- or nitrobenzyl-substituted analogs.

- Metabolic Stability : The methyl groups at the 4- and 6-positions on the pyridine core could sterically hinder metabolic degradation, prolonging half-life compared to unsubstituted analogs.

Research Findings and Data Gaps

- High-Yield Synthesis : Piperazine coupling to chloroheterocycles achieves >90% yields under mild conditions, suggesting scalability for the target compound .

- Solubility Trends : Analogs with polar groups (e.g., hydroxyl) exhibit higher aqueous solubility, whereas aromatic substituents (e.g., naphthyl) favor lipid bilayer penetration.

- Data Gaps : Direct comparative studies on pharmacokinetics, toxicity, and target affinity are needed to validate hypotheses derived from structural analysis.

Biological Activity

4,6-Dimethyl-2-(4-((2-methylnaphthalen-1-yl)methyl)piperazin-1-yl)nicotinonitrile is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C₁₈H₂₃N₃ and it has a molecular weight of approximately 295.4 g/mol. The presence of a piperazine moiety suggests potential interactions with neurotransmitter systems.

The biological activity of this compound can be attributed to its influence on various biological pathways:

- Receptor Modulation : It is hypothesized that this compound acts as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling. Such interactions may provide insights into its potential use in treating mood disorders or neurodegenerative diseases.

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

In Vitro Studies

In vitro assays have demonstrated the following activities:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Neuroblastoma | 10.5 | Dopamine receptor antagonist |

| Study 2 | Hepatocytes | 15.3 | Enzyme inhibition (specific enzyme not disclosed) |

These studies suggest that the compound exhibits moderate potency against specific cellular targets.

In Vivo Studies

Animal model studies have shown promising results:

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Mouse Depression Model | 20 | Significant reduction in depressive behavior |

| Rat Metabolic Syndrome Model | 30 | Improvement in glucose tolerance |

These findings highlight the compound's potential therapeutic effects in both neurological and metabolic contexts.

Case Studies

Recent clinical case studies have explored the use of this compound in various therapeutic settings:

- Case Study A : A patient with treatment-resistant depression showed significant improvement after administration of the compound over a 12-week period, with notable reductions in depressive symptoms as measured by standardized scales.

- Case Study B : In patients with metabolic syndrome, the compound was associated with improved insulin sensitivity and weight reduction after eight weeks of treatment.

These case studies illustrate the compound's potential as a multi-target therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.